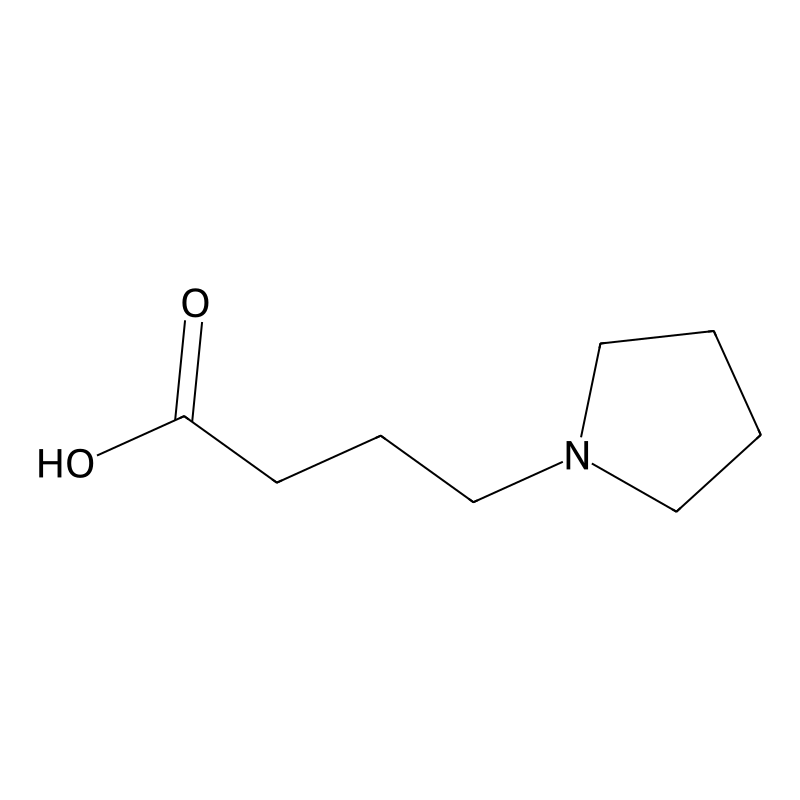1-Pyrrolidinebutanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Pyrrolidinebutanoic acid is an amino acid derivative characterized by a pyrrolidine ring attached to a butanoic acid moiety. Its structure can be represented as follows:
- Molecular Formula: C₈H₁₃NO₂
- Molar Mass: 155.19 g/mol
This compound has garnered attention due to its potential applications in pharmaceuticals and its interesting biological properties.
- Esterification: Reacts with alcohols to form esters.
- Amide Formation: Can react with amines to produce amides.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler amines or other derivatives.
These reactions highlight its versatility in organic synthesis.
The biological activity of 1-Pyrrolidinebutanoic acid has been explored in several studies:
- Antioxidant Properties: It exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress .
- Cytotoxic Effects: Some studies indicate that it may have cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent .
- Antimicrobial Activity: Preliminary findings suggest that it may possess antimicrobial properties, although further research is needed to establish efficacy and mechanisms .
1-Pyrrolidinebutanoic acid can be synthesized through various methods:
- From Butanoic Acid: A common method involves the reaction of butanoic acid with pyrrolidine under acidic conditions.
- Cyclization Reactions: Another approach includes cyclization of appropriate precursors containing both the butanoic acid and pyrrolidine functionalities.
- Enzymatic Synthesis: Recent advancements have explored the use of enzymes for more selective synthesis pathways .
The potential applications of 1-Pyrrolidinebutanoic acid are diverse:
- Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in neuropharmacology and oncology.
- Nutraceuticals: It may be used in dietary supplements due to its potential health benefits.
- Research Chemicals: It serves as a valuable reagent in biochemical research for studying metabolic pathways involving amino acids.
Interaction studies involving 1-Pyrrolidinebutanoic acid have focused on its effects on various biological systems:
- Protein Interactions: Investigations into how it interacts with proteins involved in metabolic pathways could provide insights into its biological roles.
- Synergistic Effects: Studies examining its combined effects with other compounds may reveal enhanced bioactivities or therapeutic effects .
1-Pyrrolidinebutanoic acid shares structural features with several related compounds. Here are some comparisons highlighting its uniqueness:
1-Pyrrolidinebutanoic acid's unique combination of a pyrrolidine ring and butanoic acid distinguishes it from these compounds, offering specific reactivity and biological properties that are being actively researched.








